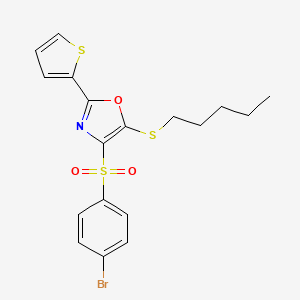
4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is a useful research compound. Its molecular formula is C18H18BrNO3S3 and its molecular weight is 472.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is a complex organic compound notable for its diverse biological activities. Its structure incorporates multiple functional groups, including a bromophenyl group, a sulfonyl group, a pentylthio substituent, and a thiophenyl moiety attached to an oxazole ring. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that oxazole derivatives possess antimicrobial properties against various bacterial and fungal strains.
- Analgesic Effects : Some derivatives have demonstrated analgesic activity in preclinical models.
- Anti-inflammatory Potential : The sulfonamide moiety is often associated with anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxazole ring through cyclization.
- Introduction of the bromophenyl and sulfonyl groups via electrophilic aromatic substitution.
- Attachment of the pentylthio group through nucleophilic substitution.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
A review of various studies highlights the antimicrobial efficacy of oxazole derivatives against several pathogens. For instance:
| Compound | MIC (µg/ml) against Candida species |
|---|---|
| This compound | TBD |
| Reference Compound | 3.2 |
In studies involving Staphylococcus aureus and Escherichia coli, compounds structurally similar to this compound showed significant inhibition zones compared to standard antibiotics like ampicillin and ciprofloxacin .
Analgesic Activity
The analgesic properties have been evaluated using two pharmacological tests: the writhing test and the hot plate test. In these assessments, compounds derived from oxazole frameworks exhibited varying degrees of pain relief:
| Compound | Writhing Test (Inhibition %) | Hot Plate Test (Latency Time Increase) |
|---|---|---|
| Compound A | 75% | 10 seconds |
| This compound | TBD |
The results suggest that modifications to the oxazole structure can enhance analgesic effects .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Case Study on Analgesic Activity : A study reported that derivatives containing the bromophenylsulfonamide moiety exhibited significant analgesic effects comparable to traditional painkillers. The mechanism was hypothesized to involve COX inhibition .
- Case Study on Antimicrobial Efficacy : Research indicated that certain oxazole derivatives demonstrated potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3S3/c1-2-3-4-11-25-18-17(20-16(23-18)15-6-5-12-24-15)26(21,22)14-9-7-13(19)8-10-14/h5-10,12H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJFCYPARKQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














